3-(Aminomethyl)oxetan-3-ol
Overview
Description
3-(Aminomethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H9NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring.
Preparation Methods
The synthesis of 3-(Aminomethyl)oxetan-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of oxetan-3-ol from epoxy chloropropane has been explored, which can then be further modified to obtain this compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Aminomethyl)oxetan-3-ol undergoes various chemical reactions due to the presence of the oxetane ring and the aminomethyl group. Some of the common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the aminomethyl group to yield different amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)oxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and drug candidates.
Synthetic Organic Chemistry: The compound serves as a versatile intermediate in the synthesis of various complex molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. This ring-opening can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(Aminomethyl)oxetan-3-ol can be compared with other oxetane derivatives such as 3-oxetanemethanamine and (Oxetan-3-yl)methanamine. These compounds share the oxetane ring structure but differ in the substituents attached to the ring. The presence of the aminomethyl group in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3-(aminomethyl)oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPRLZGWQAQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693531 | |
Record name | 3-(Aminomethyl)oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-47-2 | |
Record name | 3-(Aminomethyl)-3-oxetanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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